2-(2-Bromo-6-fluorophenyl)-2-methylpropanal
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Overview
Description
2-(2-Bromo-6-fluorophenyl)-2-methylpropanal is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a methylpropanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluorophenyl)-2-methylpropanal typically involves the bromination and fluorination of a suitable precursor. One common method starts with 2-bromo-6-fluorotoluene, which undergoes a series of reactions including bromination, hydrolysis, oxidation, and the Sommlet reaction to yield the desired product . The reaction conditions often involve the use of HBr/H2O2 as the brominating agent, ethanol as the solvent, and KMnO4 as the oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-fluorophenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones using oxidizing agents like KMnO4.
Reduction: Reduction to alcohols or alkanes using reducing agents such as LiAlH4.
Substitution: Halogen substitution reactions where bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like NaOH or KOH in polar solvents.
Major Products
Oxidation: 2-(2-Bromo-6-fluorophenyl)-2-methylpropanoic acid.
Reduction: 2-(2-Bromo-6-fluorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromo-6-fluorophenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials such as liquid crystals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-fluorophenyl)-2-methylpropanal involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoroanisole: A versatile compound used in pharmaceuticals and agrochemicals.
2-Bromo-6-fluorophenyl methanol: Used in the synthesis of various organic compounds.
Uniqueness
2-(2-Bromo-6-fluorophenyl)-2-methylpropanal is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring, along with the methylpropanal group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(2-bromo-6-fluorophenyl)-2-methylpropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYWGXHGOQTSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=C(C=CC=C1Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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